Benzenamine, 2-methoxy-5-(1-propenyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
374565-62-5 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-methoxy-5-prop-1-enylaniline |
InChI |
InChI=1S/C10H13NO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7H,11H2,1-2H3 |
InChI Key |
PZIDOSMYTMUSKG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)N |
Origin of Product |
United States |
Synthetic Methodologies for Benzenamine, 2 Methoxy 5 1 Propenyl and Its Analogues
Total Synthesis Approaches and Strategic Disconnections
The total synthesis of Benzenamine, 2-methoxy-5-(1-propenyl)- can be approached through several strategic disconnections. A primary retrosynthetic analysis suggests that the target molecule can be constructed by focusing on three key aspects: the formation of the aniline (B41778) core with the correct substitution pattern, the introduction of the C5 propenyl group with stereochemical control, and the installation of the C2 methoxy (B1213986) group.
A logical starting point for many syntheses would be readily available natural products like eugenol (B1671780) or its isomer isoeugenol (B1672232), which already contain the 1,2,4-trisubstituted aromatic ring with the required methoxy and propenyl (or allyl) functionalities. The primary challenge then becomes the conversion of the C1 hydroxyl group into an amino group.
Formation of the Substituted Aniline Core
The synthesis of a substituted aniline core is a foundational step in many organic syntheses. For the target molecule, this involves establishing the 1-amino-2-methoxy-5-propenylbenzene framework.
One potential strategy begins with a precursor like isoeugenol (2-methoxy-4-(1-propenyl)phenol). The conversion of the phenolic hydroxyl group to an amine is not trivial. A multi-step sequence would likely be necessary, such as:
Nitration: Electrophilic nitration of isoeugenol would introduce a nitro group onto the ring. The directing effects of the hydroxyl and methoxy groups would need to be carefully considered to achieve the desired regioselectivity at the position ortho to the hydroxyl group.
Reduction: The resulting nitrophenol derivative could then be reduced to the corresponding aminophenol.
Deoxygenation: The final step would involve the removal of the phenolic hydroxyl group, which can be a challenging transformation.
Alternatively, a more convergent approach involves the use of modern cross-coupling reactions on a pre-functionalized aromatic ring. For example, a suitably protected 4-bromo-2-methoxyaniline (B48862) could undergo a Heck or Suzuki coupling to introduce the propenyl moiety.
Another approach is to build the aniline from acyclic precursors via condensation and aromatization reactions. For instance, three-component reactions involving 1,3-diketones, amines, and another component can yield highly substituted anilines. While this is a powerful method for generating aniline diversity, tailoring it for the specific substitution pattern of the target molecule would require a carefully designed diketone precursor.
Introduction and Stereocontrol of the Propenyl Moiety
The 1-propenyl group at the C5 position is a key structural feature. Its introduction and the control of its stereochemistry (typically favoring the more stable E-isomer) are critical.
A widely used and efficient method is the base-catalyzed isomerization of a corresponding allyl-substituted precursor. This is exemplified by the industrial conversion of eugenol (which contains a 2-methoxy-4-allylphenol structure) to isoeugenol. The allyl group migrates into conjugation with the aromatic ring to form the more thermodynamically stable propenyl group. This reaction is typically performed at high temperatures using a strong base. The conditions can be tuned to strongly favor the formation of the (E)- or trans-isomer.
Table 1: Conditions for Base-Catalyzed Isomerization of Eugenol to Isoeugenol
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Outcome |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Diethylene glycol | 160-170 | 6-8 | High yield of isoeugenol, predominantly the (E)-isomer. google.com |
Another synthetic strategy involves building the propenyl group from an aldehyde functionality. For example, a vanillin (B372448) derivative (4-formyl-2-methoxyphenol) could serve as a starting point. A Wittig reaction with ethyltriphenylphosphonium bromide would yield the propenyl group. The choice of Wittig reagent and reaction conditions can influence the E/Z selectivity of the resulting double bond.
Methoxy Group Installation and Selectivity
The methoxy group at the C2 position is an essential part of the molecule's identity. In most synthetic routes, this group would be carried over from a readily available starting material derived from natural sources, such as guaiacol, vanillin, or eugenol, all of which possess a methoxy group ortho to a hydroxyl group.
If a synthesis were to start from a precursor lacking this feature, such as 4-propenylphenol, a regioselective methoxylation would be required. The Williamson ether synthesis is the most common method for forming aryl methyl ethers. This involves deprotonating the phenol (B47542) with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the phenoxide, which then acts as a nucleophile to displace a halide from methyl iodide or a sulfate (B86663) from dimethyl sulfate. The regioselectivity of this reaction is guaranteed if a phenol is the starting point.
Direct methoxylation of an aniline ring is more complex and less common. It is generally more practical to introduce the methoxy group at an earlier stage of the synthesis, prior to the formation of the amine functionality.
Catalytic Synthesis Routes
Modern catalytic methods offer powerful and efficient alternatives for constructing molecules like Benzenamine, 2-methoxy-5-(1-propenyl)-. These routes often involve transition-metal catalysts to facilitate key bond-forming steps.
Transition-Metal Catalyzed Functionalizations
Transition-metal catalysis has revolutionized the synthesis of anilines through cross-coupling reactions. The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds. A plausible catalytic route to the target molecule could involve the palladium-catalyzed coupling of an aryl halide or triflate, such as 1-bromo-2-methoxy-5-(1-propenyl)benzene, with an ammonia (B1221849) source or an ammonia equivalent like benzophenone (B1666685) imine, followed by hydrolysis.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Aryl Halide/Triflate | Amine | Catalyst/Ligand | Base | Solvent |
|---|---|---|---|---|
| Aryl Bromide | Primary Amine | Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene |
| Aryl Chloride | Ammonia | Pd₂ (dba)₃ / XPhos | K₃PO₄ | Dioxane |
This approach offers high functional group tolerance and generally proceeds under mild conditions. The main challenge lies in the synthesis of the required aryl halide precursor, which would itself need to be constructed using methods similar to those described in the total synthesis section.
Another catalytic approach involves the C-H functionalization of a simpler aniline derivative. While more atom-economical, achieving the desired regioselectivity for the introduction of the propenyl group at the C5 position of 2-methoxyaniline would be a significant challenge due to the multiple potential sites for C-H activation.
Hydroamination Reactions
Hydroamination, the direct addition of an N-H bond across an unsaturated carbon-carbon bond, is a highly atom-economical method for synthesizing amines. nih.gov While not a direct route to the aromatic amine core of the target molecule, it is a key catalytic method for producing N-alkylated aniline analogues.
The reaction can be catalyzed by a variety of transition metals, including palladium, rhodium, and lanthanides, as well as by strong acids or bases. nih.govthegoodscentscompany.com The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and is often dictated by the choice of catalyst and substrate.
For instance, the palladium-catalyzed hydroamination of vinyl arenes with anilines typically yields the branched, Markovnikov product. nih.gov This process is believed to proceed via the insertion of the alkene into a Pd-H bond, followed by nucleophilic attack of the amine.
Table 3: Catalytic Systems for Intermolecular Hydroamination of Alkenes with Anilines
| Catalyst System | Alkene Type | Product Type | Reference |
|---|---|---|---|
| Pd(OTf)₂ / DPPF / TfOH | Vinyl Arenes | Markovnikov | nih.gov |
| [Pd(π-allyl)Cl]₂ / Trost Ligand | Dienes | Markovnikov (Allylic Amine) | nih.gov |
| Lanthanide Salts (e.g., Lu(OTf)₃) | Unactivated Alkenes | Markovnikov | thegoodscentscompany.com |
These reactions showcase the power of catalytic methods to form C-N bonds efficiently. While direct hydroamination to form the core of Benzenamine, 2-methoxy-5-(1-propenyl)- is not a straightforward strategy, the principles are fundamental to the broader field of amine synthesis.
Coupling Reactions (e.g., Suzuki-Miyaura Type)
The Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds, typically between an organohalide and an organoboron species, catalyzed by a palladium complex. nih.gov This strategy can be adapted for the synthesis of Benzenamine, 2-methoxy-5-(1-propenyl)- by coupling an appropriately substituted aryl halide with a propenylboronic acid or ester.
A plausible synthetic route would begin with an ortho-haloaniline derivative, such as 2-bromo-6-methoxyaniline. The free amine group in ortho-substituted anilines can sometimes pose challenges in Suzuki-Miyaura reactions, but effective catalyst systems have been developed to perform these couplings on unprotected anilines. nih.gov The reaction would involve coupling the aryl bromide with (E)-prop-1-en-1-ylboronic acid or its corresponding ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields. For instance, catalyst systems like PdCl2 with specialized phosphine (B1218219) ligands such as 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (SPhos) have proven effective. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Species | Catalyst System | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Bromo-6-methoxyaniline | (E)-prop-1-en-1-ylboronic acid | Pd(OAc)2 / SPhos | K2CO3 | Toluene/H2O | Good to Excellent |
| 2-Iodo-6-methoxyaniline | Isopropenylboronic acid MIDA ester | CataXCium A Pd G3 | K3PO4 | Dioxane | High |
The stereochemistry of the propenyl group is typically retained from the boronic ester, allowing for the selective synthesis of the (E)-isomer, which is often the more stable and desired form. nih.gov
Organocatalysis and Biocatalysis Applications
Modern synthetic chemistry increasingly employs organocatalysis and biocatalysis to promote green and efficient chemical transformations. While specific applications of these methods for the direct synthesis of Benzenamine, 2-methoxy-5-(1-propenyl)- are not extensively documented, their use in analogous multi-component reactions (MCRs) highlights their potential.
Biocatalysts, such as enzymes like lipases or ureases, can be utilized in MCRs to produce complex heterocyclic structures. mdpi.com For instance, a lipase (B570770) from Rhizopus oryzae has been used in deep eutectic solvents to catalyze Biginelli-type reactions, which involve an aldehyde, a β-ketoester, and urea. mdpi.com A hypothetical biocatalytic approach to an analogue of the target molecule could involve an enzymatic Mannich reaction, where an enolizable carbonyl compound, an amine, and an aldehyde react to form a β-aminoketone. mdpi.com
Organocatalysis, using small organic molecules to accelerate reactions, could be applied to stereoselective processes. For example, proline-derived catalysts are known to be effective in asymmetric aldol (B89426) or Michael reactions, which could be key steps in building the carbon skeleton of the target molecule's precursors in an enantioselective manner. researchgate.net
Multi-Component Reactions and Expedient Syntheses
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants. nih.gov This approach offers advantages in terms of atom economy, reduced waste, and simplified procedures. nih.gov
A potential three-component synthesis for a related aniline structure involves the reaction of a 1,3-diketone bearing an electron-withdrawing group, acetone (B3395972), and an amine. beilstein-journals.org This process proceeds through the formation of an acetone imine/enamine, followed by a series of condensation and cyclization reactions to yield a meta-substituted aniline. beilstein-journals.org Adapting this to Benzenamine, 2-methoxy-5-(1-propenyl)- would require a bespoke 1,3-diketone precursor.
Another strategy involves pseudo-five-component reactions, which can rapidly generate molecular complexity. nih.govwindows.net For example, a reaction involving two equivalents of an aryl aldehyde, a dialkylmalonate, malononitrile, and ammonium (B1175870) acetate (B1210297) can produce highly substituted 2-piperidinone derivatives. nih.gov While not directly yielding the target compound, these MCRs demonstrate the power of convergent synthesis to build complex scaffolds from simple starting materials. ub.edunih.gov
Derivatization from Accessible Precursors
A common and practical approach to synthesizing Benzenamine, 2-methoxy-5-(1-propenyl)- is through the chemical modification of readily available natural products or simple aromatic compounds.
Eugenol, the primary constituent of clove oil, is an excellent phenolic precursor for this synthesis. usu.ac.id The structure of eugenol (4-allyl-2-methoxyphenol) contains the required methoxy group and a C3 side chain on the benzene (B151609) ring. The synthesis would involve two key transformations: isomerization of the allyl group to a 1-propenyl group and conversion of the phenolic hydroxyl group into an amino group.
The isomerization of the double bond from the terminal (allyl) to the internal (propenyl) position can be achieved using a base catalyst, such as potassium hydroxide, to yield isoeugenol. The subsequent conversion of the hydroxyl group to an amine can be accomplished via a multi-step sequence. A common method is nitration of the aromatic ring, followed by reduction of the resulting nitro group. To direct the nitration, the phenolic group is often first protected, for example, as an acetate ester. After nitration, the nitro group is reduced to an amine using reagents like Sn/HCl, Fe/HCl, or catalytic hydrogenation (e.g., H₂ over Pd/C), followed by deprotection of the hydroxyl group if necessary. researchgate.net
Anethole (B165797) (1-methoxy-4-(1-propenyl)benzene) is an even more direct precursor, as it already possesses the methoxy and 1-propenyl groups in the correct positions. idealpublication.inresearchgate.netnih.gov The synthesis from anethole simplifies to the introduction of an amino group at the C2 position.
The most straightforward method is a nitration-reduction sequence. Anethole can be nitrated using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the aromatic ring. Due to the activating nature of the methoxy and propenyl groups, the nitration typically occurs at the position ortho to the methoxy group, yielding 2-methoxy-5-(1-propenyl)-1-nitrobenzene. nih.gov The subsequent reduction of the nitro group to an amine is a standard transformation, readily accomplished with high yield by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst or by using reducing metals in acidic media. nih.govchemicalbook.com
Table 2: Nitration-Reduction Sequence from Anethole
| Step | Precursor | Reagents | Product | Typical Yield (%) |
|---|---|---|---|---|
| 1. Nitration | Anethole | HNO3 / H2SO4 | 2-methoxy-5-(1-propenyl)-1-nitrobenzene | ~85-95 |
| 2. Reduction | 2-methoxy-5-(1-propenyl)-1-nitrobenzene | H2, Pd/C, Methanol | Benzenamine, 2-methoxy-5-(1-propenyl)- | >95 |
Stereoselective and Enantioselective Synthesis Strategies
The propenyl side chain of Benzenamine, 2-methoxy-5-(1-propenyl)- exists as two geometric isomers, (E) and (Z). The trans or (E)-isomer is generally the more thermodynamically stable and is the predominant form found in natural sources of anethole. idealpublication.in Synthetic strategies often aim to selectively produce this isomer.
One powerful method for achieving high stereoselectivity is the 3-aza-Cope rearrangement. nih.gov This nist.govnist.gov-sigmatropic rearrangement is inherently stereospecific and can furnish trans-alkenes exclusively. nih.gov A synthetic sequence could start with 2-methoxyaniline (o-anisidine) and an appropriate aldehyde to form an imine. Addition of a vinyl Grignard reagent to this imine would produce an α-substituted allylic aniline. Upon treatment with a Lewis acid (e.g., BF₃·OEt₂) or a Brønsted acid (e.g., TsOH), this intermediate undergoes a 3-aza-Cope rearrangement to yield the desired (E)-2-alkenyl-tethered aniline with excellent stereocontrol. nih.gov
While the target molecule itself is not chiral, enantioselective strategies could be employed to synthesize chiral derivatives. For instance, an asymmetric α-functionalization of an aldehyde precursor, perhaps using an organocatalyst like a MacMillan catalyst, could establish a chiral center early in the synthesis, which could then be carried through to a more complex, chiral analogue. researchgate.net
Chemical Transformations and Mechanistic Investigations of Benzenamine, 2 Methoxy 5 1 Propenyl
Reactivity of the Aromatic Ring System
The benzene (B151609) ring in Benzenamine, 2-methoxy-5-(1-propenyl)- is rendered highly electron-rich by the presence of the strongly activating amino (-NH2) and methoxy (B1213986) (-OCH3) groups, as well as the weakly activating propenyl group. This enhanced nucleophilicity makes the aromatic system particularly susceptible to electrophilic attack while generally being resistant to nucleophilic aromatic substitution.
The regiochemical outcome of electrophilic aromatic substitution (EAS) reactions on the aromatic ring is governed by the directing effects of the existing substituents. The amino, methoxy, and propenyl groups are all ortho, para-directors. wikipedia.orgorganicchemistrytutor.comchemistrytalk.orgulethbridge.ca The powerful activating and directing influence of the amino and methoxy groups dominates the reactivity of the ring.
The positions on the ring relative to the substituents are numbered as follows: C1 is attached to the propenyl group, C2 to the methoxy group, and C4 to the amino group. The available positions for substitution are C3, C5, and C6.
Amino group (-NH2 at C4): Directs electrophiles to C3 and C5 (ortho positions).
Methoxy group (-OCH3 at C2): Directs electrophiles to C3 (ortho) and C6 (para).
Propenyl group (-CH=CHCH3 at C1): Directs electrophiles to C6 (ortho) and C3 (para).
Considering the combined influence, the positions at C3 and C6 are the most activated and, therefore, the most likely sites for electrophilic attack. The C3 position is ortho to both the methoxy and amino groups and para to the propenyl group, making it a highly probable site for substitution. The C6 position is ortho to the propenyl group and para to the methoxy group, also rendering it highly reactive. Steric hindrance may play a role in favoring substitution at the less hindered position. Due to the strong activation, polysubstitution can be a common side reaction if the reaction conditions are not carefully controlled. libretexts.orgbyjus.com For instance, direct bromination of aniline (B41778) with bromine water readily yields the 2,4,6-tribromoaniline (B120722) precipitate. byjus.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Directing Influence from -NH2 (C4) | Directing Influence from -OCH3 (C2) | Directing Influence from -CH=CHCH3 (C1) | Overall Activation | Predicted Outcome |
| C3 | Ortho (Activating) | Ortho (Activating) | Para (Activating) | Highly Activated | Major Product |
| C5 | Ortho (Activating) | Meta (Neutral) | Meta (Neutral) | Activated | Minor Product |
| C6 | Meta (Neutral) | Para (Activating) | Ortho (Activating) | Highly Activated | Major Product |
Direct nitration of highly activated anilines can be problematic, often leading to oxidation and the formation of tarry by-products. libretexts.orgchemistrysteps.com Furthermore, in strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH3+), which is a deactivating, meta-directing group. This can lead to the formation of unexpected meta-substituted products. byjus.comchemistrysteps.com To circumvent these issues, the reactivity of the amino group is often moderated by acetylation prior to carrying out the electrophilic substitution. libretexts.org
Nucleophilic aromatic substitution is generally disfavored on such an electron-rich aromatic system. The high electron density of the ring repels incoming nucleophiles.
However, the aromatic ring can undergo nucleophilic addition under reducing conditions, such as the Birch reduction. wikipedia.org This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol). wikipedia.orgpharmaguideline.combyjus.com The Birch reduction of anilines typically yields non-conjugated cyclohexadienes. pharmaguideline.combyjus.combrainly.com For Benzenamine, 2-methoxy-5-(1-propenyl)-, this reaction would reduce the aromatic ring to a cyclohexadiene derivative, with the exact structure of the product depending on the regioselectivity of the protonation steps, which are influenced by the electronic effects of the substituents. harvard.edu Electron-donating groups, such as the amino and methoxy groups, direct the reduction in a way that the double bonds are not in conjugation with these substituents.
Transformations Involving the Amine Functionality
The primary amino group is a versatile functional handle that can be readily transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
The lone pair of electrons on the nitrogen atom makes the amine group a potent nucleophile, allowing it to participate in a wide range of derivatization reactions. quora.com
Acylation: The amino group can be easily acylated by reacting with acid chlorides or anhydrides to form amides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would yield the corresponding N-acetyl derivative (acetanilide). This transformation is often used as a protective strategy to moderate the high reactivity of the aniline ring in electrophilic aromatic substitution reactions. libretexts.org
Alkylation: While direct alkylation of anilines with alkyl halides can be difficult to control and may lead to over-alkylation, it is a possible transformation.
Diazotization: A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). researchgate.neticrc.ac.irchemedx.org This reaction converts the amino group into a diazonium salt (-N2+). Arenediazonium salts are highly valuable synthetic intermediates that can undergo a plethora of subsequent reactions (Sandmeyer, Schiemann, Gomberg-Bachmann reactions, etc.) to introduce a wide variety of substituents onto the aromatic ring, effectively replacing the original amino group.
Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form imines, also known as Schiff bases. ejpmr.comajol.infonih.gov This reaction typically involves the formation of a carbinolamine intermediate followed by dehydration. ejpmr.comresearchgate.net
Table 2: Common Derivatization Reactions of the Amine Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Acylation | Acyl chloride (RCOCl) or Acyl anhydride ((RCO)2O) | Amide (-NHCOR) |
| Diazotization | Sodium nitrite (NaNO2), Hydrochloric acid (HCl), 0-5 °C | Diazonium salt (-N≡N+ Cl-) |
| Schiff Base Formation | Aldehyde (R'CHO) or Ketone (R'COR'') | Imine (-N=CR'R'') |
The amino group is susceptible to oxidation, and the specific product depends on the oxidizing agent and reaction conditions. Electrochemical oxidation of aniline derivatives can proceed through the formation of a radical cation intermediate. mdpi.com Strong oxidizing agents can lead to the formation of complex polymeric materials often referred to as "aniline black." Milder oxidation may yield nitroso or nitro compounds, though controlling the extent of oxidation can be challenging. Peroxidases can also play a role in the metabolic activation and oxidation of similar compounds like o-anisidine (B45086). nih.gov
The amino group in aniline is already in its most reduced state. Therefore, it does not typically undergo further reduction under standard chemical conditions.
Chemical Behavior of the Propenyl Side Chain
The propenyl (prop-1-enyl) group is an unsaturated side chain that offers additional sites for chemical modification, distinct from the aromatic ring and the amine group. Its reactivity is characteristic of an alkene.
Hydrogenation: The double bond of the propenyl group can be readily reduced to a single bond through catalytic hydrogenation. Using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas will convert the propenyl group to a propyl group, yielding 2-methoxy-5-propylaniline.
Oxidation: The alkene functionality is susceptible to oxidative cleavage or modification.
Oxidative Cleavage: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or ozone (O3) followed by a workup can cleave the double bond. Depending on the conditions, this can yield a benzaldehyde (B42025) derivative (2-methoxy-5-aminobenzaldehyde) and acetaldehyde. The oxidation of isoeugenol (B1672232), a structurally similar compound, to vanillin (B372448) is a well-documented example of this type of transformation. mdpi.combohrium.comresearchgate.netresearchgate.net
Epoxidation and Dihydroxylation: The double bond can be converted to an epoxide using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). Subsequent hydrolysis of the epoxide or direct dihydroxylation using reagents like osmium tetroxide (OsO4) would yield the corresponding diol.
Polymerization: Similar to other styrene (B11656) derivatives, the propenyl group can undergo polymerization. Cationic polymerization of anethole (B165797) (4-methoxy-1-propenylbenzene), a related monomer, has been shown to produce high molecular weight polymers with high glass transition temperatures. acs.orgnii.ac.jpacs.orgsemanticscholar.orgresearchgate.net It is plausible that Benzenamine, 2-methoxy-5-(1-propenyl)- could undergo similar polymerization reactions under appropriate catalytic conditions.
Addition Reactions: The double bond can undergo electrophilic addition reactions with reagents like halogens (e.g., Br2) or hydrogen halides (e.g., HBr), following Markovnikov's rule.
Table 3: Reactions of the Propenyl Side Chain
| Reaction Type | Reagent(s) | Transformation |
| Catalytic Hydrogenation | H2, Pd/C | Propenyl → Propyl |
| Oxidative Cleavage | 1. O3; 2. Zn/H2O or (CH3)2S | Propenyl → Aldehyde |
| Epoxidation | m-CPBA | Propenyl → Epoxide |
| Dihydroxylation | OsO4, NMO | Propenyl → Diol |
| Cationic Polymerization | Lewis Acid (e.g., SnCl4) | Monomer → Polymer |
Isomerization Phenomena (e.g., E/Z Isomerism)
The propenyl group of Benzenamine, 2-methoxy-5-(1-propenyl)- allows for the existence of E (trans) and Z (cis) geometric isomers. The relative stability of these isomers is influenced by steric and electronic factors. Generally, the E isomer, where the larger groups are on opposite sides of the double bond, is thermodynamically more stable due to reduced steric hindrance.
The interconversion between E and Z isomers can be induced photochemically or thermally. Photocatalytic isomerization, often employing sensitizers, can facilitate the conversion from the more stable E isomer to the less stable Z isomer. The kinetics of such isomerizations are dependent on factors such as the nature of the solvent, the presence of catalysts, and the temperature. For instance, studies on analogous compounds like ortho-disubstituted benzamidines have shown that the rate of E/Z isomerization can be controlled by pH, with protonation of a nearby functional group significantly suppressing the rate of interconversion.
Table 1: Factors Influencing E/Z Isomerization of Propenyl-Substituted Aromatics
| Factor | Effect on Isomerization | Rationale |
| Photocatalyst | Can promote conversion to the less stable Z-isomer. | Provides a lower energy pathway for isomerization. |
| Temperature | Higher temperatures can favor the thermodynamically more stable E-isomer at equilibrium. | Provides sufficient energy to overcome the activation barrier for isomerization. |
| Solvent Polarity | Can influence the rate and equilibrium position of isomerization. | Differential solvation of the ground and transition states. |
| pH (for ionizable groups) | Can significantly alter the rate of isomerization. | Protonation can change the electronic nature and steric environment of the molecule. |
This table is a generalized representation based on studies of various substituted aromatic alkenes.
Addition Reactions across the Alkenyl Moiety
The double bond of the propenyl group in Benzenamine, 2-methoxy-5-(1-propenyl)- is susceptible to electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the carbocation intermediate. The presence of the electron-donating amino and methoxy groups on the benzene ring activates the aromatic system and can influence the stability of intermediates formed during addition to the side chain.
In electrophilic additions, the electrophile will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. For a propenyl group attached to an activated benzene ring, the benzylic carbocation is significantly stabilized by resonance. Therefore, the electrophile is expected to add to the terminal carbon of the propenyl group, leading to a carbocation at the benzylic position. This intermediate is further stabilized by the electron-donating effects of the amino and methoxy groups. The subsequent attack of a nucleophile on this carbocation completes the addition reaction.
Common electrophilic addition reactions include hydrohalogenation, hydration, and halogenation. The nature of the specific reagents and reaction conditions will determine the final product. For example, the addition of strong acids like HBr would be expected to proceed via a benzylic carbocation intermediate.
Cyclization Pathways
The structure of Benzenamine, 2-methoxy-5-(1-propenyl)- is amenable to intramolecular cyclization reactions, leading to the formation of heterocyclic compounds. The presence of a nucleophilic amino group in close proximity to the reactive propenyl side chain can facilitate cyclization under appropriate conditions.
One plausible pathway is an intramolecular hydroamination, where the amino group adds across the double bond of the propenyl side chain. This type of reaction can be catalyzed by various transition metals. For instance, studies on ortho-alkynylanilines have demonstrated that rhodium(I) complexes can effectively catalyze intramolecular hydroamination to yield benzo-fused nitrogen heterocycles. Similarly, palladium-catalyzed cyclization of ortho-alkynylanilines is a known route to indole (B1671886) synthesis. While the target molecule has a propenyl rather than an alkynyl group, analogous metal-catalyzed intramolecular cyclizations of ortho-alkenylanilines are also established methods for the synthesis of nitrogen-containing heterocycles.
Acid-catalyzed cyclization is another potential pathway. Protonation of the propenyl double bond can generate a benzylic carbocation, which can then be attacked by the intramolecular amino group to form a cyclic structure. The regioselectivity of this cyclization (i.e., the size of the resulting ring) would depend on the relative stability of the possible transition states.
Fundamental Mechanistic Studies
A detailed understanding of the chemical transformations of Benzenamine, 2-methoxy-5-(1-propenyl)- requires fundamental mechanistic studies. While specific studies on this exact molecule are limited, insights can be gained from research on analogous systems.
Elucidation of Reaction Intermediates
The identification and characterization of reaction intermediates are crucial for understanding reaction mechanisms. In the context of the transformations of Benzenamine, 2-methoxy-5-(1-propenyl)-, key intermediates would include carbocations in electrophilic addition and cyclization reactions.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) can be employed to detect and characterize transient intermediates, sometimes at low temperatures to increase their lifetime. For instance, in the electrophilic addition to the propenyl group, the formation of a benzylic carbocation could potentially be observed and its structure confirmed by NMR spectroscopy. The high stability of such a carbocation, due to resonance delocalization into the activated aromatic ring, would make it a more likely candidate for direct observation compared to less stable carbocation intermediates.
Kinetic and Thermodynamic Profiling of Key Transformations
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper insights into reaction mechanisms. For the E/Z isomerization of Benzenamine, 2-methoxy-5-(1-propenyl)-, kinetic studies would reveal the activation energy for the interconversion, while thermodynamic measurements would determine the relative stability of the two isomers. Such studies often involve monitoring the concentration of reactants and products over time using techniques like UV-Vis spectroscopy or chromatography.
In addition reactions, the concepts of kinetic and thermodynamic control can be important. Under kinetic control (lower temperatures, shorter reaction times), the product that is formed fastest will predominate. Under thermodynamic control (higher temperatures, longer reaction times, reversible conditions), the most stable product will be the major one. A thorough kinetic and thermodynamic profiling of the addition reactions to Benzenamine, 2-methoxy-5-(1-propenyl)- would delineate the conditions under which different products are favored.
Table 2: Generalized Kinetic vs. Thermodynamic Control in Addition Reactions
| Control | Reaction Conditions | Major Product | Basis of Product Distribution |
| Kinetic | Low temperature, short reaction time, irreversible conditions. | The product formed via the lowest activation energy pathway. | Rate of reaction. |
| Thermodynamic | High temperature, long reaction time, reversible conditions. | The most stable product. | Thermodynamic equilibrium. |
This table presents general principles applicable to reactions with competing pathways.
Computational Mechanistic Analyses
Computational chemistry provides powerful tools for investigating reaction mechanisms, especially for elucidating the structures of transient intermediates and transition states that are difficult to study experimentally. Density Functional Theory (DFT) is a widely used method for calculating the potential energy surfaces of reactions, providing valuable information about reaction pathways and activation barriers.
For Benzenamine, 2-methoxy-5-(1-propenyl)-, DFT calculations could be used to:
Model the E/Z isomerization process and calculate the energy barrier for this transformation.
Investigate the mechanism of electrophilic addition to the propenyl group, including the structures and relative energies of the possible carbocation intermediates.
Explore the feasibility of different intramolecular cyclization pathways and predict the most likely products.
Such computational studies can complement experimental findings and provide a more complete picture of the chemical reactivity of this molecule.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. For Benzenamine, 2-methoxy-5-(1-propenyl)-, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its structure.
Comprehensive ¹H and ¹³C NMR Assignments
In a ¹H NMR spectrum, the protons of the aromatic ring, the methoxy (B1213986) group, the propenyl group, and the amine group would each produce distinct signals. The aromatic protons would appear as a complex splitting pattern in the downfield region, typically between 6.5 and 7.5 ppm, with their exact chemical shifts and coupling constants dictated by their relative positions and the electronic effects of the substituents. The methoxy protons would present as a sharp singlet around 3.8 ppm. The protons of the propenyl group would exhibit characteristic signals for the vinylic and allylic protons, with their coupling patterns revealing the stereochemistry (E/Z isomerism) of the double bond. The amine protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The aromatic carbons would resonate in the range of 110-150 ppm, with the carbon attached to the oxygen of the methoxy group and the carbon bearing the amino group showing characteristic downfield and upfield shifts, respectively. The methoxy carbon would appear around 55-60 ppm, while the carbons of the propenyl group would have signals in both the aliphatic and olefinic regions.
Interactive Table 1: Predicted ¹H NMR Chemical Shift Ranges for Benzenamine, 2-methoxy-5-(1-propenyl)-
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | m |
| Methoxy-H | ~3.8 | s |
| Vinylic-H | 5.0 - 6.5 | m |
| Allylic-H | ~1.8 | d |
| Amine-H | Broad | s |
Interactive Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Benzenamine, 2-methoxy-5-(1-propenyl)-
| Carbon Atoms | Predicted Chemical Shift (ppm) |
| Aromatic C-O | 140 - 150 |
| Aromatic C-N | 135 - 145 |
| Aromatic C-H | 110 - 130 |
| Aromatic C-C(propenyl) | 125 - 135 |
| Methoxy-C | 55 - 60 |
| Vinylic-C | 115 - 140 |
| Allylic-C | ~20 |
Two-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment
To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons, for instance, within the aromatic ring and along the propenyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show longer-range correlations between protons and carbons (2-3 bonds away). These HMBC correlations are crucial for piecing together the molecular fragments, for example, by connecting the propenyl group to the correct position on the aromatic ring.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the propenyl double bond and the preferred conformation of the molecule.
Dynamic NMR Studies for Conformational Analysis
The rotation around the C-N and C-O single bonds in Benzenamine, 2-methoxy-5-(1-propenyl)- might be hindered, leading to the existence of different conformers at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be employed to investigate these conformational dynamics. By analyzing the changes in the line shape of the NMR signals as a function of temperature, it would be possible to determine the energy barriers for these rotational processes and to characterize the different conformational isomers present.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For Benzenamine, 2-methoxy-5-(1-propenyl)-, with a chemical formula of C₁₀H₁₃NO, the expected exact mass would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental masses (typically within a few parts per million) would provide strong evidence for the proposed molecular formula. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, revealing stable fragments that can be pieced together to confirm the molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of Benzenamine, 2-methoxy-5-(1-propenyl)- would show characteristic absorption bands for the functional groups present. The N-H stretching vibrations of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the propenyl group would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methoxy and methyl groups would be found just below 3000 cm⁻¹. The C=C stretching of the aromatic ring and the propenyl group would give rise to bands in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group would be visible around 1250 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C stretching of the propenyl group and the symmetric breathing modes of the aromatic ring are often strong in the Raman spectrum.
Interactive Table 3: Predicted Key IR Absorption Bands for Benzenamine, 2-methoxy-5-(1-propenyl)-
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C=C (Alkene) | Stretching | 1620 - 1680 |
| C-O (Methoxy) | Stretching | 1200 - 1300 |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration
Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are instrumental for determining the absolute configuration of chiral molecules. A molecule is considered chiral if it is non-superimposable on its mirror image.
The molecular structure of Benzenamine, 2-methoxy-5-(1-propenyl)- lacks a stereocenter (a chiral carbon atom) and does not exhibit other forms of chirality like atropisomerism under normal conditions. The presence of a double bond in the 1-propenyl group leads to the existence of (E)- and (Z)- diastereomers, but neither of these isomers is chiral. nih.gov
As the molecule is achiral, it does not have enantiomers and therefore does not exhibit optical activity. Consequently, chiroptical techniques like ECD and VCD, which measure the differential absorption of circularly polarized light, are not applicable for the analysis of its absolute configuration.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state.
Currently, a comprehensive, publicly available X-ray crystallographic study specifically for Benzenamine, 2-methoxy-5-(1-propenyl)- has not been reported in scientific literature or structural databases. While crystal structures for related aniline (B41778) derivatives, such as 2-methoxy-5-nitroaniline, have been described, this data cannot be directly extrapolated to determine the solid-state architecture of the title compound. researchgate.net The arrangement of the methoxy, amine, and propenyl substituents on the benzene (B151609) ring, along with potential intermolecular hydrogen bonding involving the amine group, would significantly influence its crystal packing. A future crystallographic analysis would be necessary to provide definitive data on its solid-state molecular structure.
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations for Molecular Geometry Optimization
Quantum mechanical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For Benzenamine, 2-methoxy-5-(1-propenyl)-, methods like Density Functional Theory (DFT) are commonly employed to achieve an optimized molecular geometry. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is a widely accepted level of theory for such calculations, providing a balance between accuracy and computational cost.
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface. This process yields crucial data on the molecule's structure. For instance, the planarity of the benzene (B151609) ring, the orientation of the methoxy (B1213986) and amine substituents, and the configuration of the propenyl side chain are all determined. The final optimized structure corresponds to a stationary point, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.
Table 1: Representative Optimized Geometrical Parameters for a Phenylpropanoid Structure (Illustrative) (Note: This table illustrates the type of data obtained from QM calculations for a related molecule, as specific data for Benzenamine, 2-methoxy-5-(1-propenyl)- is not available in the cited literature.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Length | C-O (methoxy) | ~1.36 Å |
| Bond Angle | C-C-C (aromatic) | ~120° |
| Dihedral Angle | C-C-C-C (propenyl) | ~180° (trans) |
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity. For Benzenamine, 2-methoxy-5-(1-propenyl)-, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. The electron-donating amine and methoxy groups are expected to significantly influence the energy and localization of the HOMO on the aromatic ring.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. By analyzing the interactions between filled donor NBOs and empty acceptor NBOs, one can quantify the stability endowed by these interactions. For Benzenamine, 2-methoxy-5-(1-propenyl)-, NBO analysis can elucidate the delocalization of the nitrogen lone pair into the aromatic π-system and the hyperconjugative effects of the methoxy and propenyl groups. This analysis also provides insights into the natural atomic charges, offering a more chemically intuitive picture of the electron distribution than other charge schemes.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack. In Benzenamine, 2-methoxy-5-(1-propenyl)-, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs, as well as over the π-system of the benzene ring, highlighting these as key sites for electrophilic interaction.
Prediction and Simulation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters. By calculating the magnetic shielding tensors, one can simulate the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), which is invaluable for chemical structure elucidation. Similarly, the calculation of vibrational frequencies allows for the simulation of the Infrared (IR) spectrum, where the predicted peaks can be correlated with specific vibrational modes of the functional groups. Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which provides the absorption wavelengths for the Ultraviolet-Visible (UV-Vis) spectrum, offering insights into the electronic structure and chromophores within the molecule.
Table 2: Illustrative Predicted Spectroscopic Data (Note: This table is a representation of the type of data generated from spectroscopic simulations.)
| Spectrum | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (aromatic H) | 6.5 - 7.5 ppm |
| ¹³C NMR | Chemical Shift (aromatic C-N) | ~145 ppm |
| IR | Vibrational Frequency (N-H stretch) | ~3400 cm⁻¹ |
| UV-Vis | Max Absorption (λmax) | ~280 nm |
Conformational Landscape Exploration and Energy Minima Identification
The propenyl side chain of Benzenamine, 2-methoxy-5-(1-propenyl)- can exist in different conformations, primarily as cis (Z) and trans (E) isomers with respect to the double bond. Furthermore, rotation around the single bonds allows for various spatial arrangements of the substituents. Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers (energy minima) and the transition states that connect them. This exploration reveals the relative energies of different conformers, their populations at a given temperature, and the energy barriers to their interconversion. Such studies are crucial for understanding the molecule's flexibility and the preferred shapes it adopts, which can influence its biological activity and physical properties. Computational studies on related molecules like isoeugenol (B1672232) have been used to confirm the stereochemistry of reaction products, demonstrating the power of these methods in understanding preferential conformations.
Reaction Pathway Investigations and Transition State Elucidation
Theoretical studies on the reaction pathways of Benzenamine, 2-methoxy-5-(1-propenyl)- would involve mapping the potential energy surface for its various chemical transformations. This could include investigations into its synthesis, degradation, or metabolic pathways. By employing quantum mechanical methods, researchers could identify the most energetically favorable routes for these reactions.
A key aspect of such studies is the elucidation of transition states, which are the high-energy intermediates that connect reactants to products. Identifying the geometry and energy of these transition states is crucial for understanding the kinetics and mechanism of a reaction. For instance, computational analysis could determine the energy barriers for the isomerization of the propenyl group or for electrophilic substitution reactions on the benzene ring.
Table 1: Hypothetical Parameters for a Reaction Pathway Study
| Reaction Coordinate | Reactant Energy (kJ/mol) | Transition State Energy (kJ/mol) | Product Energy (kJ/mol) | Activation Energy (kJ/mol) |
| Isomerization of Propenyl Group | 0 | 120 | -10 | 120 |
| Nitration at C4 | 0 | 85 | -25 | 85 |
| Nitration at C6 | 0 | 95 | -15 | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on Benzenamine, 2-methoxy-5-(1-propenyl)- are not available.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity and physicochemical properties of chemical compounds, respectively. These models are built by establishing a mathematical relationship between the chemical structure and the observed activity or property.
For Benzenamine, 2-methoxy-5-(1-propenyl)-, a QSAR study could be developed to predict its potential biological activities, such as its affinity for a particular receptor or its enzymatic inhibition. This would involve compiling a dataset of structurally similar compounds with known activities and then using statistical methods to correlate these activities with various molecular descriptors.
Similarly, a QSPR model could predict physical properties like boiling point, solubility, or partition coefficient. These models are valuable in chemical engineering and environmental science for predicting the behavior of a compound in different systems.
Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples |
| Topological | Molecular Connectivity Indices, Wiener Index |
| Geometrical | Molecular Surface Area, Molecular Volume |
| Electronic | Dipole Moment, HOMO/LUMO Energies |
| Physicochemical | LogP, Molar Refractivity |
Note: This table lists general descriptor types and examples that would be applicable in a QSPR/QSAR study of Benzenamine, 2-methoxy-5-(1-propenyl)-, should such a study be conducted.
Derivatives, Analogues, and Chemical Libraries Based on Benzenamine, 2 Methoxy 5 1 Propenyl
Design and Synthesis of Novel Substituted Anilines
The design of novel substituted anilines from the core structure of 2-methoxy-5-(1-propenyl)aniline involves strategic modifications to alter its physicochemical properties and biological activities. The synthetic routes to these new entities can be categorized by the part of the molecule being modified: the amino group, the aromatic ring, or the propenyl substituent.
Functionalization of the Amino Group: The primary amine is a nucleophilic center and can readily undergo a variety of chemical transformations.
N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups on the nitrogen atom can significantly impact the steric and electronic properties of the molecule.
N-Acylation: Reaction with acyl chlorides or anhydrides yields amides, which can serve as precursors for further transformations or as bioactive molecules themselves.
Modification of the Aromatic Ring: The benzene (B151609) ring is activated towards electrophilic substitution by the electron-donating amino and methoxy (B1213986) groups. byjus.com This allows for the introduction of additional substituents at the ortho and para positions relative to the activating groups. byjus.com
Halogenation: Introduction of halogen atoms can modulate the electronic properties and provide handles for further cross-coupling reactions.
Nitration: The introduction of a nitro group can serve as a precursor for the synthesis of other functional groups or can be a key feature in certain classes of bioactive compounds.
Transformations of the Propenyl Group: The double bond in the propenyl side chain is susceptible to a range of reactions.
Oxidation: Oxidative cleavage of the double bond can yield aldehydes or carboxylic acids.
Reduction: Hydrogenation of the propenyl group can lead to the corresponding propyl-substituted aniline (B41778).
Addition Reactions: The double bond can undergo addition reactions with various reagents to introduce new functional groups.
A general approach to synthesizing meta-substituted anilines involves a one-pot, three-component reaction of 1,3-diketones with acetone (B3395972) and various amines. beilstein-journals.org This methodology could be adapted to create more complex aniline derivatives.
| Reactive Site | Reaction Type | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Amino Group (-NH₂) | N-Alkylation | Alkyl halides (e.g., CH₃I) | Secondary/Tertiary Amine |
| N-Acylation | Acyl chlorides (e.g., CH₃COCl) | Amide | |
| Aromatic Ring | Halogenation | Br₂/FeBr₃ | Bromo-substituted ring |
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted ring | |
| Propenyl Group (-CH=CHCH₃) | Oxidation | O₃, then Zn/H₂O | Aldehyde |
| Reduction | H₂, Pd/C | Propyl group |
Scaffold Diversity and Structural Modifications
Scaffold diversity is a crucial concept in drug discovery, aiming to generate novel molecular architectures with improved properties. "Scaffold hopping" is a strategy used to identify isofunctional molecular structures with significantly different core frameworks. researchgate.net The 2-methoxy-5-(1-propenyl)aniline scaffold can serve as a starting point for such explorations.
Structural modifications can be systematically introduced to generate a library of diverse compounds. These modifications can range from simple functional group interconversions to more complex ring-closing or ring-opening reactions that fundamentally alter the molecular skeleton. For instance, replacing the aniline core with other heterocyclic systems while maintaining the spatial arrangement of key functional groups is a common scaffold hopping strategy. nih.gov
The generation of diverse scaffolds can be guided by computational methods that predict the properties of virtual compounds. These methods can help prioritize synthetic targets with desired characteristics.
| Original Scaffold | Modification Strategy | New Scaffold | Potential Application |
|---|---|---|---|
| Substituted Aniline | Ring closure with a bifunctional reagent | Benzimidazole | Antimicrobial agents |
| Substituted Aniline | Intramolecular cyclization | Indole (B1671886) | Anticancer agents |
| Substituted Aniline | Condensation with a phenol (B47542) and formaldehyde (B43269) | Benzoxazine (B1645224) | Polymer precursors |
Heterocyclic Ring Systems Incorporating the Benzenamine Moiety
The benzenamine moiety is a key precursor for the synthesis of a variety of heterocyclic ring systems. These heterocycles are of significant interest due to their prevalence in natural products and pharmaceuticals.
Benzoxazines are a class of heterocyclic compounds typically synthesized through a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. researchgate.netnih.govmdpi.com In this context, 2-methoxy-5-(1-propenyl)aniline can serve as the amine component. Reaction with a suitable phenol and formaldehyde would lead to the formation of a 1,3-benzoxazine ring. The properties of the resulting benzoxazine monomer and the derived polybenzoxazine can be tailored by the choice of the phenolic component. researchgate.net These monomers can undergo thermally induced ring-opening polymerization to produce high-performance phenolic resins. nih.gov
The indole nucleus is a fundamental structural motif in a vast number of natural products and synthetic drugs. taylorandfrancis.com The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. wikipedia.orgnih.govyoutube.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be prepared from the corresponding aniline. wikipedia.org Therefore, 2-methoxy-5-(1-propenyl)aniline can be converted to its corresponding phenylhydrazine (B124118) derivative, which can then be reacted with an aldehyde or ketone to yield a substituted indole. The presence of the methoxy group on the aniline ring is known to influence the regioselectivity of the cyclization, potentially leading to the formation of specific indole isomers. nih.gov
Another powerful tool for the synthesis of heterocyclic compounds is the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org This reaction can be employed in an intramolecular fashion to construct heterocyclic rings. nih.govchim.itnih.gov
Spirocyclic and fused ring systems are three-dimensional structures that are of great interest in medicinal chemistry due to their conformational rigidity and potential for novel biological activities. nih.govnih.govrsc.org The synthesis of such complex architectures from 2-methoxy-5-(1-propenyl)aniline would require multi-step synthetic sequences.
One potential strategy involves the functionalization of the aniline nitrogen with a suitable tether containing a reactive group. Subsequent intramolecular cyclization could lead to the formation of a spiro or fused ring system. For instance, an intramolecular Heck reaction could be employed to form a new carbon-carbon bond between the aromatic ring and a tethered alkene. chim.it Alternatively, annulation strategies involving the reaction of the substituted aniline with bifunctional reagents can lead to the construction of fused heterocyclic systems. acs.org
Stereoisomeric Variants and Their Distinct Chemical Attributes
The presence of a propenyl group in 2-methoxy-5-(1-propenyl)aniline gives rise to the possibility of geometric isomerism. The double bond can exist in either the E (trans) or Z (cis) configuration. differencebetween.comstudymind.co.ukpediaa.com These stereoisomers, while having the same connectivity, can exhibit distinct physical, chemical, and biological properties.
The E-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the substituents on the double bond. mdpi.com The difference in stability and structure between the E and Z isomers often leads to differences in their physical properties, such as boiling point, melting point, and solubility.
Spectroscopic techniques can be used to distinguish between the E and Z isomers. researchgate.netrsc.org
NMR Spectroscopy: The coupling constants between the vinylic protons in the ¹H NMR spectrum are typically larger for the E-isomer than for the Z-isomer. The chemical shifts of the protons and carbons in the vicinity of the double bond will also differ.
Infrared Spectroscopy: The C-H out-of-plane bending vibrations for the trans and cis double bonds appear at different frequencies in the IR spectrum.
The synthesis of a specific isomer can be challenging. Often, a mixture of E and Z isomers is obtained, which then requires separation, for example, by chromatography. rsc.orgresearchgate.net Specific synthetic methods, such as the Wittig reaction, can be tuned to favor the formation of one isomer over the other. Photocatalytic methods have also been developed for the isomerization of E-alkenes to Z-alkenes, as demonstrated with the closely related compound anethole (B165797). mdpi.comnih.gov
| Attribute | E-Isomer (trans) | Z-Isomer (cis) |
|---|---|---|
| Thermodynamic Stability | Generally more stable | Generally less stable |
| Steric Hindrance | Lower | Higher |
| ¹H NMR Coupling Constant (vinylic H-H) | Larger (typically 12-18 Hz) | Smaller (typically 6-12 Hz) |
| Boiling Point | Generally higher | Generally lower |
| Dipole Moment | May be lower depending on substituents | May be higher depending on substituents |
Advanced Analytical and Chromatographic Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds such as Benzenamine, 2-methoxy-5-(1-propenyl)-, especially within complex mixtures like essential oils. uah.edunih.gov The methodology combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.
For the analysis of this compound, a non-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-5MS or HP-5ms), is typically employed. nih.govmdpi.com The identification of the analyte is achieved by a dual-confirmation approach: matching its mass spectrum with established libraries (e.g., NIST, Wiley) and comparing its calculated Linear Retention Index (LRI) with published data. uah.edu This dual-filter system is crucial for differentiating the target compound from isomers and other structurally similar molecules that might be present in the sample. diabloanalytical.com The mass spectrum, generated typically by electron ionization (EI), provides a unique fragmentation pattern that serves as a chemical fingerprint for the molecule.
Table 1: Typical GC-MS Parameters for Volatile Amine Analysis
| Parameter | Typical Value/Condition |
| GC Column | HP-5ms, DB-5MS |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 270 °C |
| Oven Program | Initial 60°C, ramp 10°C/min to 180°C, then 20°C/min to 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Identification | Mass Spectral Library Match & Retention Index (RI) Comparison |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Profiling
While GC-MS is ideal for volatile analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing non-volatile compounds or for samples in matrices that are not amenable to GC. lcms.cz For amines like Benzenamine, 2-methoxy-5-(1-propenyl)-, derivatization may be employed to improve chromatographic behavior and ionization efficiency. nih.govnih.gov However, direct analysis is often possible using modern columns and mass spectrometers.
A typical LC-MS method would utilize a reversed-phase column, such as a C18, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous component containing an acid modifier like formic acid to ensure the analyte is protonated. nih.govresearchgate.net Detection is commonly performed using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This highly selective and sensitive technique monitors a specific precursor-to-product ion transition, allowing for accurate quantification even at very low concentrations and in the presence of complex matrix interferences. researchgate.net
Table 2: Common LC-MS Methodologies for Aromatic Amines
| Parameter | Typical Value/Condition |
| LC Column | Reversed-Phase C18 (e.g., Waters XTerra® MS C18) |
| Column Dimensions | 2.1 mm x 100 mm, 3.5 µm particle size |
| Mobile Phase | A: Water with 0.4% Formic AcidB: Acetonitrile with 0.4% Formic Acid |
| Flow Rate | 0.200 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode |
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations
High-Performance Liquid Chromatography (HPLC) is a versatile tool for assessing the purity of Benzenamine, 2-methoxy-5-(1-propenyl)- and for performing specific separations. For purity analysis, a reversed-phase HPLC method with UV detection is standard, often using a C18 column and a mobile phase of acetonitrile and a buffered aqueous solution. nih.gov
While Benzenamine, 2-methoxy-5-(1-propenyl)- itself is not chiral, the 1-propenyl group can exist as E/Z geometric isomers. Furthermore, related aromatic amines often possess chiral centers, making chiral HPLC a critical analytical technique in this chemical class. nih.govmdpi.com The separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., Chiralpak) and crown ether-based CSPs (e.g., Crownpak) are particularly effective for resolving chiral primary amines. nih.govresearchgate.net For instance, a Crownpak CR(+) column has been successfully used for the enantiomeric resolution of related methoxybenzene sulfonamide compounds, demonstrating its utility for this class of molecules. researchgate.net
Capillary Electrophoresis (CE) and Other Advanced Separation Techniques
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC and GC. wikipedia.org It is a high-efficiency technique that separates ions based on their electrophoretic mobility in an electric field. libretexts.org For aromatic amines like Benzenamine, 2-methoxy-5-(1-propenyl)-, Capillary Zone Electrophoresis (CZE) is a frequently used mode. nih.gov
In a CZE system, the analysis is typically conducted in a low-pH buffer (e.g., pH < 2.0), such as sodium phosphate. nih.gov Under these acidic conditions, the primary amine group is protonated, imparting a positive charge on the molecule. This allows it to migrate towards the cathode, and separation from other components is achieved based on differences in the charge-to-size ratio. libretexts.orgnih.gov CE methods are known for their high theoretical plate counts, leading to excellent resolution and short analysis times. wikipedia.orgnih.gov
Table 3: Capillary Zone Electrophoresis Parameters for Aromatic Amine Separation
| Parameter | Typical Value/Condition |
| CE Mode | Capillary Zone Electrophoresis (CZE) |
| Capillary | Fused Silica |
| Background Electrolyte (BGE) | 40 mmol/L Sodium Phosphate (NaH₂PO₄) |
| BGE pH | 1.7 |
| Applied Voltage | 15-25 kV |
| Detection | UV, Amperometric, or Fluorescence |
Application in Complex Sample Matrices (e.g., bio-oils, natural extracts)
The analysis of Benzenamine, 2-methoxy-5-(1-propenyl)- in complex sample matrices such as natural extracts (e.g., essential oils) or bio-oils presents significant analytical challenges. uah.edu These matrices contain hundreds of co-eluting compounds that can interfere with the detection and quantification of the target analyte. researchgate.net
GC-MS is particularly well-suited for this task due to its high resolving power and the specificity of mass spectrometric detection. nih.govresearchgate.net The use of retention indices in addition to mass spectral matching is critical for confident identification in these dense chromatograms. uah.edu For extremely complex samples, two-dimensional gas chromatography (GCxGC) coupled with a high-resolution time-of-flight mass spectrometer (HRTOF-MS) can provide a significant enhancement in separation power, allowing for the resolution of compounds that would otherwise overlap in a single-dimension separation. researchgate.net Similarly, LC-MS/MS is invaluable for analyzing these matrices when the target compounds are less volatile or require liquid-phase extraction. nih.gov
Exploration of Biological Activities Non Human, Non Clinical Contexts and Mechanistic Insights
Mechanistic Elucidation of Observed Biological Effects at the Molecular Level
Due to a lack of direct research on the specific molecular mechanisms of Benzenamine, 2-methoxy-5-(1-propenyl)-, this section will explore the elucidated mechanisms of structurally similar propenylbenzene compounds, such as anethole (B165797), isoeugenol (B1672232), and methyl eugenol (B1671780). These analogs provide a framework for understanding the potential molecular interactions and biological activities of Benzenamine, 2-methoxy-5-(1-propenyl)-.
The biological activities of propenylbenzenes are diverse, encompassing antioxidant, anti-inflammatory, and neuromodulatory effects. frontiersin.orgnih.gov The underlying mechanisms for these actions are multifaceted and often involve interactions with key cellular signaling pathways and enzymes.
A significant body of research points to the potent antioxidant properties of propenylbenzenes. nih.gov These compounds can directly scavenge free radicals and enhance the activity of endogenous antioxidant enzymes, thereby mitigating cellular damage caused by oxidative stress. nih.gov For instance, anethole has been shown to protect against hydrogen peroxide-induced toxicity, a common reactive oxygen species. ijsdr.org
In addition to their antioxidant capacity, several propenylbenzenes exhibit notable anti-inflammatory effects. The mechanism often involves the suppression of pro-inflammatory signaling molecules. Anethole, for example, has been observed to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), key cytokines in the inflammatory response. nih.gov
Furthermore, certain propenylbenzenes and their derivatives have been found to interact with neurotransmitter systems. Anethole has demonstrated the ability to modulate monoaminergic, GABAergic, and glutamatergic neurotransmission in preclinical studies. nih.govresearchgate.net It also exhibits estrogenic activity and may interact with dopamine (B1211576) receptors. wikipedia.org The structural similarity of Benzenamine, 2-methoxy-5-(1-propenyl)- to these compounds suggests a potential for similar neuromodulatory activities.
Some propenylbenzenes can be metabolized into reactive intermediates, such as quinone methides, which are capable of forming covalent adducts with cellular macromolecules. semanticscholar.orgacs.orgnih.govnih.gov This reactivity is a key aspect of the skin sensitization potential of isoeugenol. semanticscholar.orgacs.orgnih.govnih.gov The metabolic pathways of Benzenamine, 2-methoxy-5-(1-propenyl)- have not been elucidated, but the potential for the formation of such reactive species cannot be ruled out.
Finally, derivatives of propenylbenzenes have been investigated for their enzyme-inhibiting properties. For example, certain diol derivatives of propenylbenzenes have shown an affinity for monoamine oxidase A (MAO-A), an enzyme crucial for the degradation of monoamine neurotransmitters. researchgate.net
The following tables summarize key research findings on the molecular mechanisms of action for structural analogs of Benzenamine, 2-methoxy-5-(1-propenyl)-.
Table 1: Mechanistic Insights from In Vitro Studies of Propenylbenzene Analogs
| Compound | Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Anethole | Free Radicals | Scavenging of reactive oxygen species | nih.gov |
| Anethole | Antioxidant Enzymes | Increased activity | nih.gov |
| Anethole | TNF-α and IL-1β | Suppression of production | nih.gov |
| Isoeugenol | Cellular Proteins | Formation of reactive quinone methide intermediates leading to haptenation | semanticscholar.orgacs.orgnih.govnih.gov |
| Methyl Eugenol | Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activation, leading to transcription of antioxidant genes | xiahepublishing.com |
| Propenylbenzene Derivatives (Diols) | Monoamine Oxidase A (MAO-A) | Binding affinity, suggesting potential for inhibition | researchgate.net |
Table 2: Summary of Investigated Biological Activities of Propenylbenzene Analogs
| Biological Activity | Key Molecular Mechanisms | Example Analog(s) | Reference |
|---|---|---|---|
| Antioxidant | Free radical scavenging, enhancement of antioxidant enzyme activity, activation of Nrf2 pathway | Anethole, Methyl Eugenol | nih.govxiahepublishing.com |
| Anti-inflammatory | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β) | Anethole | nih.gov |
| Neuromodulatory | Modulation of monoamine, GABA, and glutamate (B1630785) neurotransmission; potential interaction with dopamine and estrogen receptors | Anethole | nih.govresearchgate.netwikipedia.org |
| Skin Sensitization | Formation of reactive quinone methide intermediates | Isoeugenol | semanticscholar.orgacs.orgnih.govnih.gov |
| Enzyme Inhibition | Binding to active sites of enzymes such as MAO-A | Propenylbenzene Diol Derivatives | researchgate.net |
Applications in Materials Science, Agri Chemistry, and Industrial Chemistry
Precursor in Polymer Chemistry and Monomer Development
Substituted anilines, including Benzenamine, 2-methoxy-5-(1-propenyl)-, are valuable monomers in the synthesis of polyaniline (PANI) derivatives. rsc.orgresearchgate.net Polyaniline is a well-known conducting polymer, but its application is often limited by poor solubility in common organic solvents. researchgate.net The incorporation of substituents onto the aniline (B41778) ring, such as methoxy (B1213986) and propenyl groups, can significantly modify the properties of the resulting polymer.
The presence of these functional groups can enhance the solubility of the polymer, making it more processable for various applications. rsc.orgresearchgate.net For instance, research on other ortho-substituted anilines has demonstrated that such modifications lead to polymers that are soluble in common organic solvents, facilitating the creation of uniform thin films. rsc.orgresearchgate.net The propenyl group, with its double bond, offers a reactive site for further chemical modifications or cross-linking, allowing for the development of new polymeric products with tailored physicochemical properties. rsc.org The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical oxidation. google.com
Table 1: Influence of Substituents on Polyaniline Properties
| Substituent Effect | Consequence for Polymer | Reference |
| Introduction of alkyl or alkoxy groups | Increased solubility in organic solvents | rsc.org |
| Presence of a reactive group (e.g., double bond) | Potential for post-polymerization modification | rsc.org |
| Modification of monomer structure | Altered surface morphology of the polymer | researchgate.net |
Functional Components in Coatings, Adhesives, and Resins
Polymers derived from aniline and its substituted counterparts are integral to the formulation of functional coatings. Polyaniline-based materials are particularly noted for their use in creating antistatic and electrically conductive coatings, as well as for corrosion inhibition. rsc.orgresearchgate.netrsc.org The conductive nature of the protonated emeraldine (B8112657) form of polyaniline is key to its effectiveness in protecting metal substrates from corrosion. mdpi.com
By synthesizing polymers from monomers like Benzenamine, 2-methoxy-5-(1-propenyl)-, it is possible to develop coatings with specific characteristics. The enhanced solubility imparted by the substituents allows for easier application and formation of homogenous films. rsc.orgresearchgate.net These polymers can be incorporated into nanocomposites, for example with metal oxides, to create advanced anti-corrosion coatings. mdpi.com The resulting materials can be applied to various substrates to prevent degradation and extend service life. google.commdpi.com
Utility in Dye and Pigment Synthesis
Aniline and its derivatives are fundamental precursors in the synthesis of a vast range of dyes and pigments, particularly azo dyes. researchgate.net Structurally related compounds, such as 2-Methoxy-5-nitroaniline, are explicitly used as intermediates for producing dyes and pigments for materials like cotton, nylon, and silk. nih.gov
The synthesis process typically involves the diazotization of the primary aromatic amine (the aniline derivative) followed by a coupling reaction with another aromatic compound. The specific substituents on the aniline ring, such as the methoxy and propenyl groups in Benzenamine, 2-methoxy-5-(1-propenyl)-, influence the color and properties of the final dye. The methoxy group acts as an electron-donating group, which can affect the wavelength of maximum absorption (λmax) and thus the resulting color of the dye. Therefore, Benzenamine, 2-methoxy-5-(1-propenyl)- is a valuable intermediate for creating custom colorants for various applications.
Application in Agricultural Science (e.g., as intermediates for crop protection agents)
Aniline derivatives are important structural motifs in a variety of agricultural chemicals, including pesticides. researchgate.net The biological activity of these compounds is highly dependent on the nature and position of the substituents on the aromatic ring. nih.gov The toxic effects of substituted anilines have been studied to develop quantitative structure-activity relationships (QSAR), which help in designing new active compounds. nih.gov
While direct evidence for the use of Benzenamine, 2-methoxy-5-(1-propenyl)- as a crop protection intermediate is not prevalent, its structural features are relevant. The synthesis of complex, biologically active molecules often relies on versatile building blocks. Substituted anilines serve as precursors for various pharmaceuticals and, by extension, agrochemicals. researchgate.net For instance, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is a known precursor for various biologically active compounds, highlighting the importance of the substituted aniline scaffold in developing new functional molecules. nih.gov The specific combination of methoxy and propenyl groups could be leveraged to synthesize novel herbicides, fungicides, or insecticides with specific modes of action.
Contribution to Flavor and Fragrance Composition (e.g., as natural or synthetic aromatic components)
The propenylbenzene structure is a common feature in many natural and synthetic aromatic compounds used in the flavor and fragrance industry. Compounds structurally similar to Benzenamine, 2-methoxy-5-(1-propenyl)- are known for their distinct aromas. For example, Isoeugenol (B1672232) (2-methoxy-4-(1-propenyl)phenol) possesses a spicy odor and is a key component in many fragrances. Another related compound, Propenyl guaethol (2-ethoxy-5-(1-propenyl)phenol), is used extensively in flavor compositions, including chocolate, vanilla, and caramel, and also finds use as a sweetener in perfumes.
Given the structural similarities, it is plausible that Benzenamine, 2-methoxy-5-(1-propenyl)- or its derivatives could be investigated for their own aromatic properties or used as precursors to synthesize other valuable flavor and fragrance compounds. The combination of the methoxy and propenyl groups on the aromatic ring is a key determinant of the olfactory characteristics of these molecules.
Advanced Materials Design Incorporating Substituted Aniline Scaffolds
The substituted aniline scaffold is a fundamental building block in the design of advanced materials and complex organic molecules. Its utility extends from pharmaceuticals to materials science, where it enables the construction of diverse and functional molecular architectures. acs.org The ability to introduce various functional groups onto the aniline ring allows for precise tuning of the electronic, physical, and biological properties of the final product. acs.org
Benzenamine, 2-methoxy-5-(1-propenyl)- can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, especially if converted to a boronate ester derivative. This allows for the creation of biaryl systems, which are important structures in many advanced materials and pharmaceuticals. The development of synthetic protocols to access diversely substituted anilines is a key area of research, as it opens up new possibilities for creating novel compounds with improved properties. acs.org The strategic use of such scaffolds is crucial in overcoming limitations of existing compounds, for example, by improving metabolic stability in drug candidates or enhancing the performance of electronic materials. acs.org
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
Future research will undoubtedly focus on the development of environmentally benign and efficient methods for the synthesis of "Benzenamine, 2-methoxy-5-(1-propenyl)-" and its analogues. Traditional methods for aniline (B41778) synthesis often involve harsh reaction conditions and the use of hazardous reagents. nih.gov The trend in organic synthesis is shifting towards greener alternatives, and this compound will be no exception.
Key areas of development are expected to include:
Biocatalytic Methods: The use of enzymes, such as nitroreductases, offers a highly selective and low-energy alternative to traditional chemical reductions of nitroaromatics to form anilines. acs.org Future work could involve developing enzymatic routes to "Benzenamine, 2-methoxy-5-(1-propenyl)-," potentially starting from a corresponding nitro-precursor. This approach avoids the need for high-pressure hydrogenation and expensive, toxic metal catalysts. acs.org
Chemoenzymatic Synthesis: Combining chemical and enzymatic steps can provide efficient pathways to complex molecules. acs.org Research in this area could lead to novel chemoenzymatic strategies for the synthesis of this substituted aniline.
Catalyst- and Additive-Free Reactions: Recent advancements have shown the feasibility of synthesizing substituted anilines under catalyst- and additive-free conditions, for instance, through imine condensation–isoaromatization pathways. beilstein-journals.org Applying such methodologies to the synthesis of "Benzenamine, 2-methoxy-5-(1-propenyl)-" would represent a significant step towards more sustainable chemical manufacturing.
Palladium-Catalyzed Systems: Systems like Pd/C–ethylene have been effectively used for the synthesis of substituted anilines from cyclohexanones. acs.orgbohrium.com Investigating the applicability of such systems for the target molecule could provide a new and efficient synthetic route.
Deeper Exploration of Reaction Mechanisms and Catalytic Pathways
A thorough understanding of the reaction mechanisms underlying the synthesis of "Benzenamine, 2-methoxy-5-(1-propenyl)-" is crucial for optimizing existing methods and discovering new ones. Future research is anticipated to delve into the intricacies of the catalytic cycles and transition states involved in its formation.
C-N Bond Formation: The formation of the carbon-nitrogen bond is a critical step in aniline synthesis. youtube.com Mechanistic studies, potentially using techniques like density functional theory (DFT), can elucidate the pathways of C-N bond formation in reactions such as the Buchwald-Hartwig amination when applied to precursors of "Benzenamine, 2-methoxy-5-(1-propenyl)-". nih.govyoutube.com Understanding these mechanisms can lead to the design of more efficient catalysts. acs.orgrsc.org
Role of Catalysts: Investigating the role of different catalysts, such as those based on iron or ruthenium, in C-N bond activation and formation will be a key research area. acs.orgrsc.org For instance, iron cyclopentadienone complexes have shown promise in catalyzing C-N bond formation between alcohols and amines. acs.org
Reaction Intermediates: The identification and characterization of reaction intermediates will provide valuable insights into the reaction pathways. Spectroscopic techniques and computational modeling can be employed to study these transient species.
Computational Design and Prediction of Novel Analogues
Computational chemistry and in silico methods are powerful tools for the rational design of new molecules with desired properties. openmedicinalchemistryjournal.com For "Benzenamine, 2-methoxy-5-(1-propenyl)-," these approaches can be used to predict the properties of its derivatives and guide synthetic efforts.
Structure-Property Relationships: Computational studies can establish relationships between the molecular structure of "Benzenamine, 2-methoxy-5-(1-propenyl)-" analogues and their electronic, optical, and biological properties. This understanding is essential for designing new materials and bioactive compounds.
Virtual Screening: Large libraries of virtual analogues can be screened for potential biological activity or material properties using techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling. openmedicinalchemistryjournal.comresearchgate.net This can help prioritize synthetic targets and accelerate the discovery process.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. researchgate.netnih.gov These predictive models can be used to assess the drug-likeness of novel analogues of "Benzenamine, 2-methoxy-5-(1-propenyl)-" early in the design phase. mdpi.com
Comprehensive Non-Clinical Biological Activity Profiling and Target Identification
The aniline scaffold is present in numerous pharmaceutical compounds, suggesting that "Benzenamine, 2-methoxy-5-(1-propenyl)-" and its derivatives may possess interesting biological activities. cresset-group.comdrugbank.com A comprehensive screening of these compounds against a wide range of biological targets is a promising area for future research.
Broad-Spectrum Screening: Initial research should involve screening the compound and its analogues against diverse panels of cell lines and biochemical assays to identify potential therapeutic areas. nih.govmdpi.com Given the structural motifs, areas such as anticancer, antimicrobial, and anti-inflammatory activities could be of particular interest. nih.govacgpubs.org
Target Identification: For any identified bioactive analogues, the next crucial step is to determine their molecular target(s). nih.govrsc.org Modern chemical proteomics and affinity-based methods can be employed to identify the specific proteins that interact with the compound, thereby elucidating its mechanism of action. frontiersin.orgresearchgate.net
Lead Optimization: Once a promising hit and its target are identified, computational and synthetic chemistry can be used to optimize the compound's structure to enhance its potency, selectivity, and pharmacokinetic properties. cresset-group.com
Expansion into Emerging Areas of Chemical Science and Technology
The functional groups present in "Benzenamine, 2-methoxy-5-(1-propenyl)-" make it an attractive building block for the synthesis of advanced materials.
Conducting Polymers: Aniline and its derivatives are precursors to polyanilines, a class of conducting polymers with applications in sensors, antistatic coatings, and corrosion inhibition. rsc.orgrsc.org The substituents on "Benzenamine, 2-methoxy-5-(1-propenyl)-" could be exploited to tune the properties of the resulting polymers, such as their solubility and electrical conductivity. researchgate.net
Organic Electronics: Functionalized anilines can be incorporated into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of "Benzenamine, 2-methoxy-5-(1-propenyl)-" could be investigated for its potential use in such applications.
Sensors: The reactivity of the amine and propenyl groups could be utilized in the development of chemical sensors. For instance, polymers derived from this aniline could exhibit changes in their optical or electrical properties upon exposure to specific analytes. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
